1-pentyl-1H-indole-3-carboxylic acid

Catalog No.
S1536829
CAS No.
727421-73-0
M.F
C14H17NO2
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-pentyl-1H-indole-3-carboxylic acid

CAS Number

727421-73-0

Product Name

1-pentyl-1H-indole-3-carboxylic acid

IUPAC Name

1-pentylindole-3-carboxylic acid

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)

InChI Key

HAPJUNILBCTRIJ-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)O

Synonyms

1-pentyl-1H-indole-3-carboxylic acid

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)O

PB-22 is an analog of the potent synthetic cannabinoid, JWH 018, which differs by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 3-carboxyindole metabolite is expected to be a metabolite of PB-22 that would be detectable both in serum and urine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

1-Pentyl-1H-indole-3-carboxylic acid (CAS 727421-73-0) is a critical N-alkylated indole derivative widely utilized as a forensic reference standard and a high-efficiency synthetic precursor. Structurally characterized by an indole core with a pentyl chain at the N1 position and a carboxylic acid at the C3 position, it serves as the foundational building block for a large class of synthetic cannabinoid receptor agonists (SCRAs), including PB-22 (QUPIC) and APICA[1]. In procurement contexts, its value is defined by its dual role: it is both the unequivocally proven, highly abundant phase I metabolite of ester-linked SCRAs and a highly processable precursor that streamlines the synthesis of complex indole-3-carboxamides and esters by bypassing early-stage alkylation requirements .

Substituting 1-pentyl-1H-indole-3-carboxylic acid with the unalkylated indole-3-carboxylic acid core or the parent drug PB-22 introduces severe process and analytical failures. In synthetic workflows, starting with the unalkylated core mandates a time-consuming N-alkylation step requiring strong bases (e.g., KOH) and extended reaction times, which reduces overall throughput and introduces purification overhead . In forensic and toxicological analysis, attempting to use the parent drug PB-22 as a quantitative surrogate fails because the ester bond undergoes unpredictable thermal degradation during GC-MS, yielding 1-pentyl-1H-indole-3-carboxylic acid as an artifact [1]. Furthermore, rapid in vivo ester hydrolysis renders the parent drug nearly undetectable in biological matrices, making the specific procurement of the stable carboxylic acid metabolite mandatory for accurate toxicological screening[2].

Elimination of Thermal Degradation Artifacts in GC-MS Quantification

When analyzing synthetic cannabinoids via GC-MS, the parent compound PB-22 (QUPIC) undergoes severe thermal degradation at the ester bond, yielding 1-pentyl-1H-indole-3-carboxylic acid as an analytical artifact. Utilizing 1-pentyl-1H-indole-3-carboxylic acid directly as the reference standard prevents quantification errors caused by the unpredictable thermal decomposition of the parent ester, ensuring reliable calibration curves for forensic samples [1].

Evidence DimensionGC-MS structural stability and peak integration
Target Compound Data100% stable peak integration as a direct analyte
Comparator Or BaselinePB-22 (Parent drug) undergoes thermal cleavage yielding variable artifact peaks
Quantified DifferenceDirect use eliminates thermally induced quantification variability seen with the parent ester
ConditionsGC-MS injection port analysis

Forensic laboratories must procure the stable carboxylic acid metabolite rather than relying on the parent ester to ensure reproducible and legally defensible GC-MS quantification.

Streamlined Synthesis of Indole-3-Carboxamide and Ester Cannabinoids

In the synthesis of synthetic cannabinoids such as PB-22 or APICA, utilizing 1-pentyl-1H-indole-3-carboxylic acid as the starting material bypasses the N-alkylation step required when starting from the unalkylated indole-3-carboxylic acid core. Direct activation of 1-pentyl-1H-indole-3-carboxylic acid with oxalyl chloride followed by coupling with 8-hydroxyquinoline yields PB-22 at 78%, while coupling with complex amines achieves up to 80% yield. This eliminates the need for strong bases and overnight N-pentylation reactions [1].

Evidence DimensionSynthetic steps and coupling yield
Target Compound Data1-step coupling (78-80% yield) to final SCRA
Comparator Or BaselineIndole-3-carboxylic acid (Requires 2 steps: N-alkylation + coupling)
Quantified DifferenceEliminates 1 synthetic step and >12 hours of reaction/purification time
ConditionsOxalyl chloride activation followed by amine/alcohol coupling in CH2Cl2

Procuring the pre-alkylated precursor significantly accelerates library synthesis of novel cannabinoid receptor agonists by removing a time-consuming alkylation step.

Biomarker Specificity for Toxicological Screening

PB-22 is rapidly metabolized in vivo via ester hydrolysis, making the parent compound difficult to detect in urine or serum shortly after exposure. In human liver microsome models and in vivo studies, 1-pentyl-1H-indole-3-carboxylic acid is the unequivocally proven and most abundant phase I metabolite. Compared to the parent PB-22, which has a short half-life, the carboxylic acid metabolite accumulates, serving as the mandatory target for LC-MS/MS and GC-MS toxicological screening panels [1].

Evidence DimensionBiomarker abundance in biological matrices
Target Compound DataPrimary, highly abundant phase I metabolite
Comparator Or BaselinePB-22 (Parent drug) is rapidly cleared with low abundance post-exposure
Quantified DifferenceSignificantly higher detection window and abundance in urine/serum compared to the parent ester
ConditionsHuman liver microsome assays and in vivo toxicological screening

Toxicology labs must select this specific metabolite standard over the parent compound to achieve clinically relevant detection windows in biological samples.

Forensic GC-MS and LC-MS/MS Calibration Standards

Because parent ester cannabinoids like PB-22 thermally degrade in GC-MS injection ports, forensic laboratories must procure 1-pentyl-1H-indole-3-carboxylic acid as a stable, direct analytical standard. This ensures reproducible calibration curves and legally defensible quantification without the confounding variables of thermal artifact generation [1].

High-Throughput Synthesis of Novel SCRAs

For medicinal chemistry and pharmacological research, this pre-alkylated precursor is a highly efficient starting material for synthesizing indole-3-carboxamide and ester libraries. By enabling direct activation with oxalyl chloride and subsequent coupling, it eliminates the N-alkylation step, allowing for rapid, single-step diversification with complex amines or alcohols at yields approaching 80%[2].

Toxicokinetic and Metabolic Biomarker Profiling

Due to the rapid in vivo hydrolysis of ester-linked synthetic cannabinoids, 1-pentyl-1H-indole-3-carboxylic acid is the most abundant phase I metabolite in human urine and serum. Toxicology labs and clinical researchers must prioritize this compound over the parent drug to establish reliable detection windows and accurate exposure profiles in biological matrices [3].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

231.125928785 g/mol

Monoisotopic Mass

231.125928785 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2023
1.Sobolevsky, T.,Prasolov, I., and Rodchenkov, G. Detection of JWH-018 metabolites in smoking mixture post-administration urine. Forensic Science International 200, 141-147 (2010).

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